1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Structure–Activity Relationship Regioisomer Comparison

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1203081-58-6) is a diaryl urea derivative incorporating a para-substituted 1,1-dioxidoisothiazolidine (cyclic sulfonamide/sultam) moiety on one aryl ring and a thiophen-2-ylmethyl substituent on the distal urea nitrogen. Its molecular formula is C₁₅H₁₇N₃O₃S₂, with a molecular weight of 351.44 g/mol, a calculated logP of approximately 2.68, and a topological polar surface area (tPSA) of ~130 Ų.

Molecular Formula C15H17N3O3S2
Molecular Weight 351.44
CAS No. 1203081-58-6
Cat. No. B2660580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
CAS1203081-58-6
Molecular FormulaC15H17N3O3S2
Molecular Weight351.44
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3
InChIInChI=1S/C15H17N3O3S2/c19-15(16-11-14-3-1-9-22-14)17-12-4-6-13(7-5-12)18-8-2-10-23(18,20)21/h1,3-7,9H,2,8,10-11H2,(H2,16,17,19)
InChIKeyOKJNHOSCDTUTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1203081-58-6): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1203081-58-6) is a diaryl urea derivative incorporating a para-substituted 1,1-dioxidoisothiazolidine (cyclic sulfonamide/sultam) moiety on one aryl ring and a thiophen-2-ylmethyl substituent on the distal urea nitrogen. Its molecular formula is C₁₅H₁₇N₃O₃S₂, with a molecular weight of 351.44 g/mol, a calculated logP of approximately 2.68, and a topological polar surface area (tPSA) of ~130 Ų [1]. The compound contains 3 rings, 5 rotatable bonds, and 8 heteroatoms, placing it within lead-like chemical space for medicinal chemistry screening campaigns [1]. The 1,1-dioxidoisothiazolidine ring functions as a hydrogen-bond-accepting sulfonamide that can also engage in weak C–H···O interactions, while the thiophene sulfur provides additional polarizability distinct from phenyl-only analogs [2]. The compound is cataloged by multiple specialty chemical suppliers at typical purities of ≥95% (HPLC), with reported availability on a made-to-order or small-batch basis rather than as an off-the-shelf stock item from major distributors [1].

Why Generic Substitution Fails for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea: Scaffold-Specific Differentiation Drivers


Generic substitution within this compound class is undermined by three interdependent structural variables that are not captured by simple similarity metrics: (i) the regiochemistry of the dioxidoisothiazolidine attachment (para vs. meta on the central phenyl ring), which alters the vector and conformational preference of the cyclic sulfonamide pharmacophore ; (ii) the presence of the methylene spacer between the thiophene and urea nitrogen, which introduces an additional rotational degree of freedom absent in direct thiophen-2-yl urea analogs (e.g., CAS 1203025-09-5) and modifies both 3D shape and hydrogen-bonding geometry ; and (iii) the electronic interplay between the electron-deficient sultam ring and the electron-rich thiophene, which jointly tune the NH acidity of the urea motif—a parameter directly correlated with inhibitory potency in related BACE-1 and kinase inhibitor series [1]. Interchanging the para-substituted phenyl scaffold with the meta-substituted regioisomer or replacing the thiophen-2-ylmethyl group with a simple aryl or alkyl substituent cannot preserve the same pharmacophoric fingerprint, making independent experimental evaluation of each congener essential.

Product-Specific Quantitative Evidence Guide: 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea Differentiation Data


Evidence Item 1: Regioisomeric Differentiation — Para- vs. Meta-Dioxidoisothiazolidine Substitution Alters Physicochemical Profile

The target compound (para-substituted, CAS 1203081-58-6) differs from its closest regioisomer analog 1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea (meta-substituted) by the attachment position of the cyclic sulfonamide on the central phenyl ring. This single positional shift changes the molecular shape, dipole moment orientation, and likely target-binding geometry, even though the two isomers share identical molecular formula (C₁₅H₁₇N₃O₃S₂) and molecular weight (351.44 g/mol). No head-to-head biological data exist for either compound; however, in the structurally related 2-phenylisothiazolidin-3-one-1,1-dioxide CK2 inhibitor series, para-substitution was preferred for optimal kinase hinge-region hydrogen bonding, while meta-substitution generally reduced potency [1]. The target compound offers a distinct 3D pharmacophore vector for screening libraries where para-substituted cyclic sulfonamides are underrepresented.

Medicinal Chemistry Structure–Activity Relationship Regioisomer Comparison

Evidence Item 2: Methylene Spacer Effect — Thiophen-2-ylmethyl vs. Direct Thiophen-2-yl Attachment

The target compound incorporates a methylene (–CH₂–) spacer between the thiophene ring and the urea NH, distinguishing it from the direct thiophen-2-yl analog (CAS 1203025-09-5). This spacer introduces an additional rotatable bond (5 vs. 4 in the direct analog), increases molecular weight by 14 Da (351.44 vs. 337.41 g/mol), and alters the spatial relationship between the thiophene sulfur and the urea carbonyl oxygen. In related BACE-1 inhibitor series, the presence or absence of a methylene spacer significantly modulated both potency (IC₅₀ shifts of >10-fold observed across spacer variants) and selectivity [1]. The methylene spacer in the target compound also increases conformational entropy, which can affect binding thermodynamics in ways not predictable from static 2D similarity.

Medicinal Chemistry Conformational Flexibility Urea SAR

Evidence Item 3: Cyclic Sulfonamide (Sultam) Pharmacophore — Class-Level Differentiation from Acyclic Sulfonamide Ureas

The 1,1-dioxidoisothiazolidine (cyclic sulfonamide/sultam) moiety is a conformationally constrained sulfonamide that distinguishes this compound from acyclic sulfonamide-containing ureas and from simple phenyl ureas lacking the sulfonamide functionality entirely. Crystallographic evidence (PDB: 2DUV) demonstrates that isothiazolidine 1,1-dioxide analogs bind the ATP pocket of CDK2, with the cyclic sulfonamide engaging the hinge region via hydrogen bonds while the aryl-urea extension projects toward the solvent-exposed region [1]. In the 2-phenylisothiazolidin-3-one-1,1-dioxide series, the most potent analog inhibited CK2 with IC₅₀ = 1.5 μM [2]. Separately, isothiazolidin-3-one-1,1-dioxide derivatives have been patented as serine protease inhibitors [3]. These class-level data establish the cyclic sulfonamide urea scaffold as a privileged chemotype for enzyme inhibition, though direct activity data on CAS 1203081-58-6 are not yet reported.

Kinase Inhibition Cyclic Sulfonamide CDK Inhibitor CK2 Inhibitor

Evidence Item 4: Thiophene-Containing Urea vs. Phenyl/Tolyl Urea Analogs — Distinct Electronic Profile

The target compound incorporates a thiophen-2-ylmethyl group, whereas closely cataloged analogs carry simple phenyl, p-tolyl, or phenethyl substituents at the same urea position. Thiophene is an electron-rich, sulfur-containing heteroaromatic with distinct π-electron distribution compared to benzene. This difference is consequential: in urease inhibition studies, thiophene-containing benzimidazole Schiff bases achieved IC₅₀ values as low as 0.10 ± 0.25 μM, with the thiophene moiety contributing positively to inhibition through sulfur-mediated interactions [1]. Separately, in thiophene sulfonamide series, the thiophene ring engages carbonic anhydrase active sites via its polarizable sulfur atom, a contact unavailable to phenyl analogs [2]. The target compound thus offers a distinct electronic and polarizability profile compared to the p-tolyl urea analog CAS 1203230-54-9.

Medicinal Chemistry Heterocycle SAR Urease Inhibition

Evidence Item 5: Physicochemical Property Differentiation — Tuning logP and tPSA Through Heterocycle Selection

The target compound occupies a distinct region of lead-like physicochemical space compared to its closest cataloged analogs. Key computed parameters (from AMBinter and ZINC databases) define its profile: logP ≈ 2.68, tPSA = 130.25 Ų, 5 rotatable bonds, and fraction sp³ = 0.60 [1]. This profile is more polar (lower logP, higher tPSA) than p-tolyl or phenethyl-substituted analogs in the same series, while maintaining compliance with lead-likeness criteria (MW < 400, logP < 4). The thiophen-2-ylmethyl group contributes ~0.3 logP units lower lipophilicity compared to an equivalent p-tolyl substitution, which translates to improved aqueous solubility potential and reduced non-specific protein binding risk in biochemical assays .

Physicochemical Properties Drug-likeness logP Optimization

Best Research and Industrial Application Scenarios for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea


Scenario 1: Kinase Inhibitor Hit-Finding — Screening Deck Diversity Enhancement

This compound is best deployed as a diversity element in kinase inhibitor screening libraries, where the cyclic sulfonamide (sultam) pharmacophore is underrepresented relative to acyclic sulfonamides. Crystallographic precedent (PDB: 2DUV) confirms that isothiazolidine 1,1-dioxide analogs engage the CDK2 ATP-binding site, and the 2-phenylisothiazolidin-3-one-1,1-dioxide series has produced CK2 inhibitors with IC₅₀ = 1.5 μM [1][2]. The thiophen-2-ylmethyl substituent offers additional polarizability and potential hinge-region or hydrophobic-pocket contacts not achievable with phenyl-only analogs. Procurement of the para-substituted target compound alongside its meta-substituted regioisomer enables parallel SAR exploration of the substitution vector, a strategy that has proven effective in optimizing kinase selectivity within the isothiazolidine dioxide chemotype [2].

Scenario 2: Urease or Metallo-Enzyme Inhibitor Discovery — Thiophene Sulfur as a Selectivity Handle

Thiophene-containing ureas and sulfonamides have demonstrated activity against urease (IC₅₀ as low as 0.10 μM for thiophen-2-ylmethyl-benzimidazole hybrids) and carbonic anhydrase isoforms [3][4]. The thiophene sulfur can engage active-site metals (e.g., Zn²⁺ in carbonic anhydrase, Ni²⁺ in urease) through soft sulfur–metal interactions that phenyl rings cannot replicate. The target compound provides the thiophen-2-ylmethyl urea motif within a cyclic sulfonamide-bearing scaffold, a combination not represented in published urease inhibitor series. Researchers evaluating novel urease or carbonic anhydrase inhibitors can use this compound as a probe to assess whether the sultam-thiophene hybrid architecture confers selectivity advantages over simple thiophene-sulfonamide or thiophene-urea fragments.

Scenario 3: Fragment-Based or Structure-Guided Lead Optimization — Scaffold with Multiple Synthetic Vectors

The compound offers three chemically distinct sites for further derivatization: electrophilic aromatic substitution on the para-substituted phenyl ring (ortho to the urea), oxidation or alkylation of the thiophene ring, and functionalization of the isothiazolidine ring via the sulfonamide nitrogen or ring carbons . This multi-vector synthetic accessibility positions the compound as a lead-like starting point rather than a terminal screening hit. Teams pursuing structure-guided optimization can exploit the rotational flexibility of the thiophen-2-ylmethyl group (5 rotatable bonds) to probe induced-fit binding modes, while the rigid cyclic sulfonamide provides a conformational anchor for pharmacophore modeling.

Scenario 4: Chemical Probe Development — Underexplored Chemotype for Target Identification

Given the complete absence of reported biological data for this specific compound despite its commercial availability, it represents a genuinely underexplored chemotype suitable for chemical probe development campaigns. The combination of the cyclic sulfonamide (a known serine protease and kinase inhibitory motif) with the thiophen-2-ylmethyl urea (a motif found in sub-micromolar urease and BACE-1 inhibitors) creates a dual-pharmacophore architecture whose polypharmacology or target selectivity profile is unknown. Academic screening centers and chemical biology groups seeking novel, patent-free starting points for probe discovery may find strategic value in evaluating this compound, with the caveat that all biological characterization must be performed de novo [5].

Quote Request

Request a Quote for 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.